2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one
Description
The compound 2-((2-phenylethyl)amino)pyridino[3,2-e]-1,3-thiazin-4-one belongs to the pyrido[3,2-e]-1,3-thiazin-4-one class of heterocycles, which are characterized by a fused pyridine-thiazinone scaffold. The synthesis typically involves multi-step reactions starting from 2-chloropyridine-3-carbonyl chloride, followed by sequential treatment with amines and isothiocyanates, as detailed in and . Despite their therapeutic promise, synthetic challenges such as lengthy procedures and moderate yields limit large-scale production .
Properties
IUPAC Name |
2-(2-phenylethylamino)pyrido[3,2-e][1,3]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-12-7-4-9-16-14(12)20-15(18-13)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVGVQNBSGIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=O)C3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a phenylethylamine derivative in the presence of a sulfur source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups : Bromine (2e) and chlorine (16i) enhance bioactivity, likely due to increased receptor binding affinity .
- Synthetic Flexibility: The 2-imino group (e.g., 2e, 2f) is introduced via condensation with aryl isothiocyanates, while N-alkylation (e.g., ethyl, benzyl) modulates lipophilicity .
- Thermal Stability : Higher melting points (e.g., 235–238°C for 2e) correlate with crystalline purity, critical for pharmaceutical formulation .
Anticonvulsant and Neuroprotective Effects
- YM928 (16i): The most potent analog, with an ED50 of 7.4 mg/kg in murine electroshock models, attributed to its 4-chlorophenyl and methylamino substituents enhancing AMPA receptor antagonism .
- Unsubstituted Analogs: Compounds lacking aryl/alkyl groups (e.g., simple imino derivatives) show reduced activity, emphasizing the necessity of hydrophobic substituents for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
